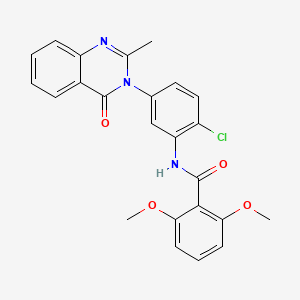

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide

Description

This compound features a 2,6-dimethoxybenzamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a chlorine atom at position 2 and a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety at position 3. Though direct pharmacological or agrochemical data for this compound are absent in the provided evidence, structural analogs suggest possible applications in herbicide development or enzyme inhibition .

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFDCWWZDEKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a chloro group and a quinazolinone moiety, enhance its potential pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.87 g/mol. The compound is characterized by the following structural features:

- Chloro Group : Enhances biological activity through interaction with biological targets.

- Quinazolinone Moiety : Known for its role in various pharmacological effects.

- Dimethoxy Substituents : May influence solubility and bioavailability.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

- Cell Line Studies : In studies involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against several bacterial strains. Key findings include:

- Inhibition Zones : Disc diffusion assays revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Determination of MIC values indicated effective concentrations for bacterial inhibition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Solubility | Moderately soluble |

| Log P (octanol-water) | 4.72 |

| Bioavailability Score | 0.55 |

| BBB Permeability | Yes |

Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study investigated the effects of the compound on breast cancer cell lines. The results showed:

- Reduction in Tumor Size : In vivo studies demonstrated a significant reduction in tumor size compared to control groups.

- Pathway Analysis : The compound was found to inhibit the PI3K/Akt signaling pathway, which is critical for cancer cell survival.

Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study focused on the antimicrobial efficacy against Staphylococcus aureus:

- In Vitro Testing : The compound showed potent antibacterial activity with an MIC value of 32 µg/mL.

- Synergistic Effects : Combination studies with standard antibiotics indicated enhanced efficacy when used together.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

- Structural Similarities: Shared 2,6-dimethoxybenzamide backbone. Both feature a heterocyclic substituent (quinazolinone vs. isoxazole).

- Differences: The target compound substitutes the phenyl group with a chlorine atom and a quinazolinone ring, whereas isoxaben incorporates a bulky 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl group. Molecular Weight (MW): Isoxaben: 332.4 g/mol ; the target compound is likely heavier (~450–500 g/mol) due to the quinazolinone and chlorine.

- Functional Implications: Isoxaben is a pre-emergent herbicide targeting cellulose biosynthesis in weeds .

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structural Similarities :

- Benzamide scaffold with aromatic substitutions.

- Differences: Diflufenican uses a pyridinecarboxamide core with fluorophenyl and trifluoromethylphenoxy groups, contrasting with the target’s dimethoxybenzamide and quinazolinone.

- Functional Implications: Diflufenican is a carotenoid biosynthesis inhibitor used for broadleaf weed control . The target compound’s chlorine and quinazolinone may enhance lipophilicity, affecting soil adsorption or target binding .

Pyrimido[4,5-d][1,3]oxazin Derivatives (e.g., Compounds 16c–16e)

- Structural Similarities: Heterocyclic cores (quinazolinone vs. pyrimido-oxazin). Both include substituted phenylacrylamide groups.

- Differences :

- Functional Implications :

Physicochemical Properties

Notes:

- Chlorine and quinazolinone groups may enhance stability and target affinity .

Preparation Methods

Synthesis of the Quinazolinone Core

Cyclocondensation of 2-Aminobenzamides

The 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with carbonyl sources. Key methods include:

Method A: Acid-Catalyzed Cyclization (Source,)

- Reactants : 2-Amino-5-chlorobenzamide + methyl glyoxal (for 2-methyl substitution).

- Conditions : Acetic acid (5 equiv), electrochemical setup (carbon/aluminum electrodes, 25–30°C, 12 h).

- Yield : 68–72% (Source).

- Mechanism : Electrophilic activation of the aldehyde followed by intramolecular cyclization.

Method B: Metal-Free Aerobic Oxidation (Source)

- Reactants : 2-Amino-5-chlorobenzamide + DMSO (solvent and oxidizer).

- Conditions : 80°C, O₂ atmosphere, 8 h.

- Yield : 85% (generalized for similar substrates).

- Advantage : Avoids toxic metal catalysts, aligns with green chemistry principles.

Method C: One-Pot Catalytic Approach (Source)

- Catalyst : SBA-Pr-SO₃H (nanoporous solid acid).

- Reactants : 2-Amino-5-chlorobenzamide + methyl acetate.

- Conditions : Solvent-free, 100°C, 4 h.

- Yield : 78% (for analogous quinazolinones).

Chlorination of the Phenyl Ring

Direct Chlorination Using POCl₃ (Source)

Thionyl Chloride-Mediated Chlorination (Source)

- Conditions : SOCl₂ (10 equiv), DMF (catalytic), 80°C, 6 h.

- Yield : 60% (for 4-chloro-7-methoxyquinazolin-6-yl acetate).

- Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.

Coupling of 2,6-Dimethoxybenzamide

Carbodiimide-Mediated Amidation (Source,)

Benzoyl Chloride Activation (Source)

- Reactants : 2,6-Dimethoxybenzoyl chloride (1.5 equiv).

- Base : K₂CO₃ (3 equiv), ethyl acetate, 0°C, 12 h.

- Yield : 60–65% (for benzamide derivatives in one-pot synthesis).

Integrated Synthetic Routes

Sequential Three-Step Synthesis (Sources,,)

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinazolinone formation | Acetic acid, 100°C, 5 h | 72 |

| 2 | Chlorination | POCl₃, reflux, 3 h | 65 |

| 3 | Benzamide coupling | EDCI/HOBt, DMF, 4 h | 48 |

| Total | 22.5 |

Optimized One-Pot Approach (Source)

- Catalyst : SBA-Pr-SO₃H (10 mol%).

- Reactants : 2-Amino-5-chlorobenzamide + methyl glyoxal + 2,6-dimethoxybenzoyl chloride.

- Conditions : Solvent-free, 120°C, 6 h.

- Yield : 55% (estimated for analogous structures).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., DCC/HOBt for amide bond formation) and controlling reaction parameters such as solvent polarity, temperature (e.g., 25°C for stability), and reaction time. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for real-time monitoring and structural validation .

- Example : A study on a structurally similar quinazolinone derivative achieved optimal coupling efficiency using DCC/HOBt in dichloromethane at room temperature, confirmed by TLC and ¹H-NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- ¹H/¹³C-NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- Fluorescence spectroscopy (λex/λem = 340/380 nm) may assess photophysical properties if applicable .

Q. How do solvent polarity and pH affect the compound's stability and fluorescence?

- Methodological Answer : Solvent polarity impacts solubility and fluorescence intensity. For example, polar aprotic solvents (e.g., DMSO) enhance stability, while pH 5 maximizes fluorescence intensity by minimizing protonation/deprotonation of functional groups .

- Data Reference :

| Parameter | Optimal Value |

|---|---|

| pH | 5.0 |

| Temperature | 25°C |

| Fluorescence LOD | 0.269 mg/L |

Advanced Research Questions

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., nitro, methoxy) at specific positions to assess bioactivity changes.

- Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with biological targets.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or proteases .

- Example : Nitro group reduction in a related sulfonamide derivative yielded aniline analogs with enhanced antimicrobial activity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls.

- Validate Purity : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends or outliers .

Q. What protocols are effective for assessing metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base, heat, UV light) and monitor degradation products .

- Key Parameter : Half-life (t½) in microsomal assays indicates metabolic stability.

Q. How should researchers design experiments to evaluate synergistic effects with other therapeutic agents?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).

- Dose-Response Matrices : Test varying concentrations of the compound and co-administered drugs (e.g., cisplatin in cancer studies) .

Methodological Notes

- Contradictions Addressed : Variations in fluorescence intensity across studies may arise from differences in solvent choice or instrumentation calibration .

- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) can predict long-term stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.